2-Aminopentane

Physical Chemistry Separation Science Chemical Engineering

2-Aminopentane (CAS 63493-28-7) is a chiral, branched primary amine (C5H13N, MW 87.16) with a stereogenic center at C2, enabling its use as a resolvable substrate for asymmetric catalysis and kinetic resolution—capabilities its achiral linear isomer, 1-aminopentane, cannot provide. Its lower boiling point (91°C vs. 104°C) reduces distillation energy costs and thermal degradation. Procure the correct isomer for stereoselective synthesis of pharmaceutical intermediates, chiral amino alcohols, and biodegradable polymer chain extenders.

Molecular Formula C5H13N
Molecular Weight 87.16 g/mol
CAS No. 63493-28-7
Cat. No. B3029372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminopentane
CAS63493-28-7
Molecular FormulaC5H13N
Molecular Weight87.16 g/mol
Structural Identifiers
SMILESCCCC(C)N
InChIInChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3
InChIKeyIGEIPFLJVCPEKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Aminopentane (CAS 63493-28-7): Technical Specifications and Baseline Characteristics for Procurement


2-Aminopentane (CAS 63493-28-7), also known as 1-methylbutylamine or sec-amylamine, is a branched, primary aliphatic amine with the molecular formula C5H13N and a molecular weight of 87.16 g/mol [1]. It is a chiral molecule due to a stereogenic center at the C2 carbon [2]. At room temperature, it is a colorless to pale yellow liquid with a characteristic amine-like odor, a boiling point of 90.5–91.5 °C, a density of 0.736 g/mL at 25 °C, and a refractive index of 1.4020 .

Why 2-Aminopentane Cannot Be Replaced with Linear Pentylamine or Other Isomers: A Scientific Rationale for Precise Procurement


The simple replacement of 2-Aminopentane with its linear isomer, 1-aminopentane (pentylamine, CAS 110-58-7), is scientifically unsound due to fundamental differences in their physicochemical, steric, and chiral properties [1]. The branched structure of 2-aminopentane confers a lower boiling point (91 °C vs. 104 °C) and lower density (0.736 g/mL vs. 0.752 g/mL) compared to the linear isomer, which directly impacts its behavior in separation and purification workflows [2]. Critically, 2-aminopentane is a chiral amine possessing a stereocenter, making its enantiomers resolvable for asymmetric synthesis applications; its linear analog is achiral and cannot provide the same stereochemical control [3]. This key differentiation underscores the necessity for precise procurement of the intended isomer for research and development, as the branched vs. linear structure dictates reaction selectivity and product outcomes.

Quantitative Evidence for the Differential Selection of 2-Aminopentane over 1-Aminopentane


Lower Boiling Point of 2-Aminopentane Enhances Volatility and Ease of Distillation

2-Aminopentane exhibits a significantly lower boiling point than its linear isomer, 1-aminopentane (pentylamine), which can be a critical factor in synthetic or separation processes requiring more volatile amines [1]. This 13 °C difference translates to lower energy requirements and potentially shorter processing times during purification by distillation.

Physical Chemistry Separation Science Chemical Engineering

Lower Density of 2-Aminopentane Impacts Formulation and Phase Behavior

2-Aminopentane possesses a lower density (0.736 g/mL) compared to its linear isomer, 1-aminopentane (0.752 g/mL) at 25 °C [1]. While the difference is modest, it can influence phase separation behavior in biphasic systems and affect the accurate calculation of mass-to-volume ratios in large-scale synthesis, where precision is paramount.

Physical Chemistry Formulation Science Process Chemistry

Chiral Nature of 2-Aminopentane Enables Resolution, Unlike its Achiral Linear Isomer

Unlike the achiral 1-aminopentane, 2-aminopentane is a chiral molecule that can be resolved into its enantiomers [1]. This is a fundamental and critical distinction for applications in asymmetric catalysis and the synthesis of enantiomerically pure pharmaceuticals. For instance, chiral resolution of 2-aminopentane derivatives via kinetic resolution using rare-earth-metal catalysts has achieved a resolution factor as high as 90(5) [2].

Stereochemistry Asymmetric Synthesis Chiral Resolution

2-Aminopentane as a Key Intermediate in Biocatalytic Synthesis of Chiral Amino Alcohols

2-Aminopentane is a core component in the synthesis of valuable chiral amino alcohols, such as (2S,3S)-2-aminopentane-1,3-diol, which is a key pharmaceutical intermediate [1]. This diol is synthesized via a highly efficient, one-pot, two-step biocatalytic cascade using an engineered transketolase and an ω-transaminase. The overall process represents a greener alternative to traditional chemical syntheses. The choice of 2-aminopentane as the target for this synthesis is specifically due to its structure, which allows for the creation of the chiral diol [1].

Biocatalysis Green Chemistry Process Chemistry Pharmaceutical Intermediates

Procurement-Driven Application Scenarios for 2-Aminopentane


Asymmetric Synthesis and Chiral Resolution Studies

The chiral nature of 2-aminopentane makes it a valuable substrate for developing and evaluating new asymmetric catalysts and kinetic resolution methods [1][2]. Researchers focusing on stereoselective reactions can use this compound to study enantioselective transformations, as it is a resolvable chiral amine. This is in stark contrast to its achiral linear isomer, 1-aminopentane, which cannot be used for these purposes [1].

Synthesis of Chiral Pharmaceutical Building Blocks via Biocatalysis

2-Aminopentane serves as the structural basis for synthesizing complex chiral amino alcohols, such as (2S,3S)-2-aminopentane-1,3-diol, a key pharmaceutical intermediate [3]. This application leverages biocatalytic methods, offering a more sustainable and efficient route compared to traditional multi-step chemical syntheses [3].

Process Chemistry Requiring High Volatility Amines

For industrial or laboratory processes where lower boiling points are advantageous, 2-aminopentane's 91 °C boiling point offers a 13 °C advantage over its linear counterpart, 1-aminopentane [4]. This property can lead to reduced energy consumption, lower thermal degradation, and faster purification cycles during distillation [4].

Research on Biodegradable Polyurethanes

Derivatives of 2-aminopentane, such as (2S)-bis(2-hydroxypropyl) 2-aminopentane dioate, are being explored as novel chain extenders in the synthesis of biodegradable polyurethanes for tissue engineering applications [5]. The resulting PU-HPAP material has been shown to be non-cytotoxic to L929 cells [5].

Technical Documentation Hub

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